Cas no 1072502-03-4 (1-FMoc-4-(hydroxyMethyl)piperidine)

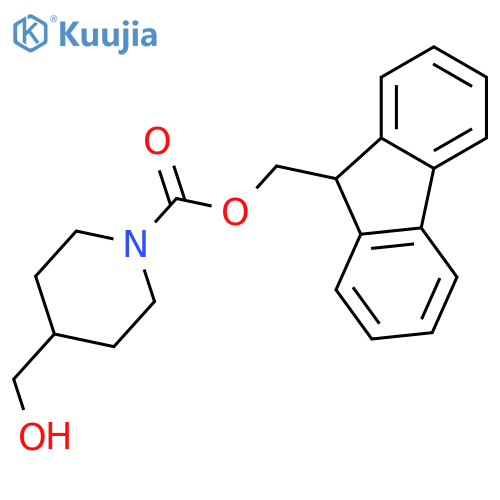

1072502-03-4 structure

商品名:1-FMoc-4-(hydroxyMethyl)piperidine

1-FMoc-4-(hydroxyMethyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-FMoc-4-(hydroxyMethyl)piperidine

-

- MDL: MFCD02094489

1-FMoc-4-(hydroxyMethyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176322-0.05g |

(9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate |

1072502-03-4 | 95% | 0.05g |

$28.0 | 2023-09-20 | |

| Enamine | EN300-176322-0.1g |

(9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate |

1072502-03-4 | 95% | 0.1g |

$43.0 | 2023-09-20 | |

| Apollo Scientific | OR452130-1g |

1-Fmoc-4-(hydroxymethyl)piperidine |

1072502-03-4 | 97% | 1g |

£150.00 | 2025-02-20 | |

| Apollo Scientific | OR452130-5g |

1-Fmoc-4-(hydroxymethyl)piperidine |

1072502-03-4 | 97% | 5g |

£450.00 | 2025-02-20 | |

| Enamine | EN300-176322-0.25g |

(9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate |

1072502-03-4 | 95% | 0.25g |

$61.0 | 2023-09-20 | |

| A2B Chem LLC | AE31668-100mg |

1-Fmoc-4-(hydroxymethyl)piperidine |

1072502-03-4 | 95% | 100mg |

$75.00 | 2024-04-20 | |

| A2B Chem LLC | AE31668-5g |

1-Fmoc-4-(hydroxymethyl)piperidine |

1072502-03-4 | 95% | 5g |

$388.00 | 2024-04-20 | |

| Aaron | AR0099XC-1g |

1-Fmoc-4-(hydroxymethyl)piperidine |

1072502-03-4 | 97% | 1g |

$93.00 | 2025-01-23 | |

| A2B Chem LLC | AE31668-2.5g |

1-Fmoc-4-(hydroxymethyl)piperidine |

1072502-03-4 | 95% | 2.5g |

$240.00 | 2024-04-20 | |

| 1PlusChem | 1P0099P0-1g |

1-FMoc-4-(hydroxyMethyl)piperidine |

1072502-03-4 | 97% | 1g |

$92.00 | 2023-12-26 |

1-FMoc-4-(hydroxyMethyl)piperidine 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1072502-03-4 (1-FMoc-4-(hydroxyMethyl)piperidine) 関連製品

- 148928-15-8(Fmoc-isonipecotic acid)

- 1072502-05-6((9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate)

- 180181-05-9(Fmoc-4-carboxymethyl-piperidine)

- 441295-75-6((9H-fluoren-9-yl)methyl N-(piperidin-4-yl)methylcarbamate)

- 127903-20-2(6-(Fmoc-amino)-1-hexanol)

- 239088-22-3(2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal)

- 1341328-61-7(1-FMoc-3-(hydroxyMethyl)piperidine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量